2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, an imidazole, an oxadiazole, and two methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the imidazole and oxadiazole rings, followed by the attachment of the methoxyphenyl and benzamide groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and oxadiazole rings would likely contribute to the rigidity of the molecule, while the methoxyphenyl and benzamide groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole and oxadiazole rings, as well as the methoxyphenyl and benzamide groups. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxy groups could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Anticancer Activity
Compounds with oxadiazole and imidazole moieties, such as those evaluated by Ravinaik et al. (2021), have shown significant anticancer activities across various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds' mechanisms are speculated to involve interaction with cellular targets that modulate cancer cell proliferation and survival, making them potential candidates for anticancer drug development (Ravinaik et al., 2021).
Antidiabetic Screening
Derivatives containing the oxadiazole group have also been explored for their antidiabetic properties. For instance, Lalpara et al. (2021) synthesized a series of compounds that were evaluated for in vitro antidiabetic activity, demonstrating potential as antidiabetic agents through α-amylase inhibition assays. These findings suggest that structurally related compounds could be investigated for their utility in managing diabetes (Lalpara et al., 2021).
Antibacterial Activity
Oxadiazole derivatives have also been researched for their antibacterial efficacy. For example, Rai et al. (2009) synthesized oxadiazole compounds that exhibited significant activity against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Rai et al., 2009).
Antioxidant Properties
The presence of methoxyphenyl and oxadiazole structures in compounds has been associated with antioxidant activities. Research by Mallesha et al. (2014) on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives demonstrated these compounds' effectiveness in scavenging free radicals, indicating their potential as antioxidant agents (Mallesha et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methoxy-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-34-21-13-9-19(10-14-21)25-30-27(36-31-25)23-16-32(17-28-23)15-18-7-11-20(12-8-18)29-26(33)22-5-3-4-6-24(22)35-2/h3-14,16-17H,15H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLYQTRRIZBKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.